molecular formula C10H8N2O B1424254 7-Methoxy-1H-indole-3-carbonitrile CAS No. 944086-19-5

7-Methoxy-1H-indole-3-carbonitrile

Cat. No.: B1424254
CAS No.: 944086-19-5
M. Wt: 172.18 g/mol
InChI Key: BYAXAJXDIMMKGX-UHFFFAOYSA-N
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Description

7-Methoxy-1H-indole-3-carbonitrile is a substituted indole derivative featuring a methoxy (-OCH₃) group at the 7-position and a cyano (-CN) group at the 3-position of the indole scaffold. Structural analogs with halogen (Cl, Br, I) or alkyl/aryl substituents at the 7-position or other positions are used here to infer its properties and applications .

Properties

IUPAC Name

7-methoxy-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-13-9-4-2-3-8-7(5-11)6-12-10(8)9/h2-4,6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAXAJXDIMMKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1H-indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . For 7-Methoxy-1H-indole-3-carbonitrile, the starting materials would include 7-methoxyphenylhydrazine and a suitable aldehyde or ketone with a nitrile group.

Another approach involves the cyclization of 2-(2-nitrophenyl)acetonitrile derivatives under basic conditions, followed by reduction and methoxylation . This method provides a straightforward route to the desired indole derivative with high yields.

Industrial Production Methods

Industrial production of 7-Methoxy-1H-indole-3-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Methoxy-1H-indole-3-carbonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Physical and Spectroscopic Data of Selected Indole-3-carbonitriles

Compound Substituents m.p. (°C) IR C≡N (cm⁻¹) Key Applications References
7-Chloro-1H-indole-3-carbonitrile 7-Cl 179–180 2220 DYRK1A inhibition
7-Iodo-1H-indole-3-carbonitrile 7-I 161–163 2229 Kinase inhibition
7-Bromo-1-methyl-1H-indole-3-carbonitrile 7-Br, 1-CH₃ 158–159 2220 Fragment-based drug design
6-Methoxy-1H-indole-3-carbonitrile 6-OCH₃ Not reported Not reported Pharmacological research

Key Observations :

  • Halogen Substituents : Chloro and bromo derivatives exhibit higher melting points (158–180°C) compared to iodo analogs (161–163°C), likely due to differences in molecular packing and halogen electronegativity .
  • Methoxy Group: While data for 7-methoxy are unavailable, the 6-methoxy isomer () is noted for pharmacological applications.

Spectroscopic Characteristics

  • IR Spectroscopy: C≡N stretching frequencies range between 2220–2229 cm⁻¹ for halogenated analogs, consistent with the cyano group’s strong absorption . Methoxy groups would introduce C-O-C stretching (~1250 cm⁻¹), absent in the provided data.
  • NMR Spectroscopy : For 7-chloro derivatives, aromatic protons resonate at δ7.26 (H-5), while 7-iodo analogs show downfield shifts (δ7.05–7.70) due to iodine’s heavy atom effect . Methoxy groups would deshield adjacent protons, causing distinct splitting patterns.

Biological Activity

7-Methoxy-1H-indole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

7-Methoxy-1H-indole-3-carbonitrile features a methoxy group and a carbonitrile group attached to the indole structure, which enhances its reactivity and biological activity. Its unique structure allows it to participate in various chemical reactions, including electrophilic substitution and nucleophilic addition, making it a versatile building block in organic synthesis.

The biological activity of 7-Methoxy-1H-indole-3-carbonitrile is primarily attributed to its interaction with specific molecular targets in biological systems. The methoxy group may influence binding affinity and specificity towards enzymes, receptors, or proteins involved in various biochemical pathways.

Biological Activities

Research has demonstrated that 7-Methoxy-1H-indole-3-carbonitrile exhibits several biological activities:

  • Anticancer Activity : Studies indicate that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of colorectal carcinoma (HCT116) with an IC50 value of 6.76 µg/mL compared to the standard drug 5-fluorouracil (IC50 = 77.15 µg/mL) .
  • Antiviral Properties : Preliminary studies suggest potential antiviral activities, although specific mechanisms remain under investigation.
  • Antimicrobial Effects : The compound has exhibited antimicrobial properties against several bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents .

Data Table: Biological Activity Overview

Activity TypeTarget Cell Line/OrganismIC50 Value (µg/mL)Reference
AnticancerHCT1166.76
AnticancerA549193.93 - 1,014.00
AntimicrobialStaphylococcus aureusNot specified
AntimicrobialEscherichia coliNot specified

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various indole derivatives, including 7-Methoxy-1H-indole-3-carbonitrile, on cancer cell lines such as HCT116 and A549. The results indicated that 7-Methoxy-1H-indole-3-carbonitrile was particularly effective against HCT116 cells, leading to cell cycle arrest at the G1/S phase .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the interactions between 7-Methoxy-1H-indole-3-carbonitrile and key proteins implicated in cancer pathways, such as Caspase 9 and MDM2. These studies revealed favorable binding affinities, suggesting its potential as a lead compound for drug development targeting these proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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